![molecular formula C15H21NO2 B3246720 tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 179898-75-0](/img/structure/B3246720.png)
tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry. It is also used in various other industries, including cosmetics, pharmaceuticals, and petroleum. TBHQ is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
Tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate works by scavenging free radicals and preventing the oxidation of lipids and other molecules. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and protect against oxidative stress. tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has also been shown to have anti-cancer properties, and may be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a widely used antioxidant in laboratory experiments. It is relatively inexpensive and easy to obtain. However, it has been shown to have some limitations, including potential toxicity at high doses and a tendency to interfere with some assays.
Future Directions
There are many potential future directions for research on tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate. Some possible areas of interest include:
1. Further studies on the potential anti-cancer properties of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, including its mechanisms of action and potential use in the treatment of various types of cancer.
2. Studies on the potential use of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Investigations into the potential use of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate in the prevention and treatment of cardiovascular diseases.
4. Studies on the potential use of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease.
5. Investigations into the potential use of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate in the prevention and treatment of age-related diseases, such as macular degeneration and cataracts.
In conclusion, tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic antioxidant that has been extensively studied for its potential use in various industries, including the food industry, cosmetics, pharmaceuticals, and petroleum. It has been shown to have a number of potential health benefits, including anti-cancer properties and protection against oxidative stress. While there are some limitations to its use in laboratory experiments, there are many potential future directions for research on tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate.
Scientific Research Applications
Tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been extensively studied for its antioxidant properties. It has been shown to have a protective effect against oxidative stress, which can cause damage to cells and tissues. tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has also been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
tert-butyl 4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-9-10-16(14(17)18-15(2,3)4)13-8-6-5-7-12(11)13/h5-8,11H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGKKLNCNOCLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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